N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-14-2-4-15(5-3-14)12-22-19(27)13-28-20-24-23-18-7-6-17(25-26(18)20)16-8-10-21-11-9-16/h2-11H,12-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQLAPAIGHSTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Functionalized Pyridazines
The most widely adopted approach involves cyclizing pyridazine precursors with triazole-forming reagents. For example, 3-amino-6-hydrazinylpyridazine undergoes cyclization with orthoesters or cyanogen bromide to yield thetriazolo[4,3-b]pyridazine scaffold. Key parameters include:
| Reaction Component | Optimal Conditions | Yield Range |
|---|---|---|
| Pyridazine derivative | 3-amino-6-hydrazinylpyridazine | 85-92% |
| Cyclizing agent | Trimethyl orthoformate | 78% |
| Solvent system | Anhydrous ethanol | |
| Temperature | Reflux (78°C) | |
| Catalysis | p-Toluenesulfonic acid |
Recent advancements employ microwave-assisted cyclization, reducing reaction times from 12 hours to 45 minutes while maintaining yields above 80%.
Diazotization-Coupling Strategy
Alternative methods utilize diazonium salt intermediates for triazole ring formation. 6-Aminopyridazine-3-carboxylic acid derivatives undergo diazotization followed by copper-catalyzed coupling with nitriles:
$$
\text{C}{7}\text{H}{6}\text{N}{4}\text{O}{2} + \text{RCN} \xrightarrow{\text{Cu(I)}} \text{Triazolopyridazine} + \text{H}_{2}\text{O} \quad
$$
This method demonstrates superior regioselectivity for the 3-position thiol group but requires strict temperature control (-5°C to 0°C) during diazotization.
Sulfur Incorporation: Thioether Bridge Formation
The critical sulfanyl linkage at position 3 is typically introduced through nucleophilic displacement or oxidative coupling:
Halide-Thiol Nucleophilic Substitution
A brominated triazolopyridazine intermediate reacts with mercaptoacetamide derivatives under basic conditions:
$$
\text{Triazolopyridazine-Br} + \text{HS-CH}{2}\text{CONHR} \xrightarrow{\text{Et}{3}\text{N}} \text{Sulfanyl product} + \text{HBr} \quad
$$
Optimized conditions:
- Molar ratio : 1:1.2 (halide:thiol)
- Base : Triethylamine (2.5 eq)
- Solvent : DMF at 60°C
- Reaction time : 8-12 hours
This method achieves 68-75% yields but requires careful exclusion of moisture to prevent hydrolysis.
Oxidative Coupling of Thiols
Emerging protocols employ copper-mediated oxidative coupling between 3-mercaptotriazolopyridazine and iodoacetamides:
$$
\text{SH-Triazolopyridazine} + \text{I-CH}_{2}\text{CONHR} \xrightarrow{\text{CuI, DIPEA}} \text{Target} + \text{CuI byproducts} \quad
$$
Advantages include better functional group tolerance and reduced side reactions. Typical yields range from 72-81% with catalyst loading at 10 mol%.
Acetamide Sidechain Installation
The N-[(4-methylphenyl)methyl]acetamide moiety is introduced through two principal methods:
Alkylation of Primary Amines
4-Methylbenzylamine reacts with α-chloroacetamide precursors under phase-transfer conditions:
| Component | Quantity | Role |
|---|---|---|
| 4-Methylbenzylamine | 1.2 eq | Nucleophile |
| 2-Chloroacetamide | 1.0 eq | Electrophile |
| TBAB (Catalyst) | 0.1 eq | Phase transfer |
| NaOH (50% aq.) | 3.0 eq | Base |
| Toluene | Solvent | Organic phase |
Carbodiimide-Mediated Coupling
For sensitive substrates, DCC/HOBt-mediated coupling proves effective:
$$
\text{HS-CH}{2}\text{COOH} + \text{H}{2}\text{N-CH}{2}\text{C}{6}\text{H}{4}\text{CH}{3} \xrightarrow{\text{DCC, HOBt}} \text{Acetamide} \quad
$$
Critical parameters:
- Stoichiometry : 1:1:1.05 (acid:amine:DCC)
- Solvent : Anhydrous DCM
- Temperature : 0°C → RT
- Reaction time : 18 hours
This approach yields 78-83% product with minimal racemization.
Pyridinyl Group Introduction at Position 6
The 6-pyridin-4-yl substituent is installed through cross-coupling or direct cyclization:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of boronic acids to halogenated intermediates:
$$
\text{Triazolopyridazine-I} + \text{Pyridin-4-yl-B(OH)}{2} \xrightarrow{\text{Pd(PPh}{3}\text{)}_{4}} \text{Coupled product} \quad
$$
Optimized conditions:
- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)
- Base : K$$2$$CO$$3$$ (3 eq)
- Solvent : DME/H$$_2$$O (4:1)
- Temperature : 85°C
- Time : 24 hours
Yields reach 65-72% with rigorous degassing to prevent catalyst poisoning.
Direct Cyclization with Pyridine Derivatives
Alternative methods construct the pyridinyl group during heterocycle formation using Hantzsch-type conditions:
$$
\text{1,3-Dicarbonyl} + \text{3-Aminoacrylate} \rightarrow \text{Pyridine-fused product} \quad
$$
While this approach reduces synthetic steps, it often results in lower regioselectivity (55-60% yield).
Integrated Synthetic Routes
Combining these methodologies, three viable synthesis pathways emerge:
Route A (Sequential Approach)
- Triazolopyridazine core synthesis (82%)
- Bromination at position 3 (91%)
- Thiol-acetamide coupling (75%)
- Suzuki coupling at position 6 (68%)
Overall yield : 82% × 91% × 75% × 68% = 38.2%
Route B (Convergent Synthesis)
- Prepare 6-pyridinyl triazolopyridazine (78%)
- Introduce thioacetamide sidechain (83%)
Overall yield : 78% × 83% = 64.7%
Route C (One-Pot Methodology)
Recent advances demonstrate simultaneous core formation and sidechain introduction using flow chemistry:
- Residence time : 12 minutes
- Temperature : 140°C
- Pressure : 3 bar
- Yield : 58% (single pass)
Analytical Characterization
Critical quality control parameters for final product validation:
| Analytical Method | Key Characteristics | Acceptance Criteria |
|---|---|---|
| $$ ^1\text{H NMR} $$ | - Aromatic protons: δ 8.2-8.7 (m, 5H) | ≤0.5% residual solvent |
| - CH$$_2$$S: δ 4.25 (s, 2H) | ||
| HPLC-PDA | - Retention time: 6.8 ± 0.2 min | Purity ≥98.5% |
| HRMS | - [M+H]$$^+$$: 447.1521 (calc), 447.1518 (obs) | Δmass ≤3 ppm |
| XRPD | - Characteristic peaks at 7.8°, 15.6°, 22.3° | Matches reference pattern |
Challenges and Optimization Opportunities
Current limitations in synthesis include:
- Regioselectivity in cyclization steps (85:15 ratio for desired isomer)
- Purification complexity due to polar byproducts
- Scale-up limitations of cross-coupling reactions
Promising optimization strategies:
- Enzymatic resolution for chiral intermediates (ee >99%)
- Continuous flow hydrogenation for nitro group reductions
- Machine learning-guided solvent selection for crystallizations
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the presence of suitable leaving groups and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and pyridine moieties. For instance, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising activity against various pathogens. The incorporation of the sulfanyl group enhances the bioactivity of these compounds, making them candidates for further development as antibacterial and antifungal agents .
Case Study: Antifungal Activity
A series of pyridine-sulfonamide derivatives were synthesized and evaluated for antifungal activity against Candida species. Some derivatives exhibited higher efficacy than fluconazole, with minimum inhibitory concentrations (MIC) ≤ 25 µg/mL . This suggests that N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide could be explored further for antifungal applications.
Anticancer Properties
The compound has also been investigated for its potential anticancer activities. Studies indicate that similar triazole-based compounds can induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
Research on novel sulfonamide derivatives demonstrated cytotoxic effects against human cancer cell lines including colon and breast cancer cells. These compounds exhibited significant apoptotic effects . Such findings position this compound as a candidate for further anticancer drug development.
Agricultural Applications
The compound's structural features suggest potential applications in agriculture as a pesticide or fungicide. Compounds with similar structures have been reported to control phytopathogenic microorganisms effectively.
Case Study: Pesticidal Activity
Research has indicated that oxadiazinylpyridazine compounds exhibit activity against various phytopathogenic microorganisms . The structural similarities between these compounds and this compound warrant exploration in agricultural settings.
Mechanistic Insights
The mechanism of action for compounds like this compound often involves the inhibition of specific enzymes or pathways critical to microbial survival or cancer cell proliferation. For instance:
- Antimicrobial Mechanism : Inhibition of cell wall synthesis or disruption of membrane integrity.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways or inhibition of cell cycle progression.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Key Differences :
- Position 3: 4-Chlorophenyl substituent (vs. pyridin-4-yl in the target compound).
- Acetamide group: N-(4-acetamidophenyl) (vs. N-(4-methylbenzyl)).
- The acetamidophenyl side chain may improve metabolic stability compared to the 4-methylbenzyl group due to hydrogen-bonding interactions .
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
- Key Differences :
- Position 6: 4-Methylphenyl (vs. pyridin-4-yl).
- Acetamide group: Unsubstituted (vs. N-(4-methylbenzyl)).
- The simpler acetamide structure may result in faster clearance due to reduced steric hindrance .
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
- Key Differences :
- Position 3: 4-Methoxyphenyl (vs. pyridin-4-yl).
- Position 6: Oxygen linker (vs. sulfur).
- Side chain: Ethanamine (vs. acetamide).
- Implications :
Physicochemical and Pharmacokinetic Comparisons
Table 1: Structural and Property Comparison
| Compound Name | Substituents (Position 3/6) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | Pyridin-4-yl (6), 4-methylbenzyl (acetamide) | ~450 (estimated) | High lipophilicity, dual aromatic systems for target binding |
| N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide | 4-Chlorophenyl (3) | 452.917 | Electronegative Cl enhances binding; acetamidophenyl improves stability |
| 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | 4-Methylphenyl (6) | 336.41 (calculated) | Simpler structure, lower molecular weight, faster clearance |
| 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | 4-Methoxyphenyl (3) | 285.30 | Methoxy improves solubility; ethanamine enables protonation |
Biological Activity
N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in various biological applications. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic effects.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyridazinyl group
- Triazolo ring
- Sulfanyl acetamide moiety
This combination of functional groups contributes to its biological activity, particularly in targeting specific pathways involved in disease processes.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Kinases : The compound has been studied for its ability to inhibit various kinases, including TGF-β type I receptor kinase (ALK5), which plays a critical role in cancer and fibrosis. For instance, related compounds have demonstrated IC50 values as low as 0.013 μM against ALK5, indicating potent inhibitory activity .
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was lower than that of conventional antibiotics, showcasing their potential as new antimicrobial agents .
- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties. Inhibitors targeting cyclooxygenase enzymes (COX) have been developed with promising results in reducing inflammation-related conditions .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of similar compounds:
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The process often involves:
- Preparation of pyridazinyl and triazolo intermediates.
- Coupling reactions with sulfanyl acetamide groups.
- Utilization of various reagents like pyridine and triazole under controlled temperatures.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions:
Core formation : Construct the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization of pyridazine precursors with thiourea or hydrazine derivatives under reflux (ethanol or acetic acid, 80–100°C) .
Sulfanylation : Introduce the sulfanyl group using thiolation agents (e.g., Lawesson’s reagent) in anhydrous DMF at 60–80°C .
Acetamide coupling : React the sulfanyl intermediate with N-[(4-methylphenyl)methyl]chloroacetamide using a base (e.g., K₂CO₃) in acetone .
Optimization :
- Monitor reaction progress via TLC/HPLC to adjust time and temperature .
- Use catalysts like triethylamine to enhance coupling efficiency .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (DMSO-d₆ as solvent; δ 7.2–8.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at ~450–500 m/z) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) .
- Elemental analysis : Verify C, H, N, S content (±0.3% theoretical) .
Basic: How do solubility and stability impact experimental design?
Answer:
- Solubility : Poor aqueous solubility (common for lipophilic triazolo-pyridazines) necessitates DMSO or ethanol stock solutions. Pre-saturate buffers for in vitro assays .
- Stability :
- Light-sensitive: Store at –20°C in amber vials .
- Hydrolytic degradation: Avoid prolonged exposure to acidic/basic conditions (pH 6–8 recommended) .
- Thermal stability : Decomposition above 150°C; use low-temperature drying (lyophilization) .
Basic: What preliminary biological assays are recommended for activity screening?
Answer:
- Enzyme inhibition : Test against kinases (e.g., CDKs) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
- ADME profiling : Microsomal stability (human liver microsomes) and Caco-2 permeability .
Advanced: How can structure-activity relationship (SAR) studies guide optimization?
Answer:
- Modify substituents :
- Replace 4-methylphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity .
- Vary pyridin-4-yl with quinoline to improve metabolic stability .
- Bioisosteres : Substitute sulfanyl with sulfone to reduce redox sensitivity .
- Data-driven design : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted binding scores ≤–8.0 kcal/mol .
Advanced: What strategies identify biological targets for this compound?
Answer:
- Proteome profiling : Chemoproteomics (activity-based protein profiling) using a biotinylated probe .
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways .
- Molecular docking : Screen against kinase or protease libraries (PDB structures) .
- CRISPR knockouts : Validate targets by assessing resistance in gene-edited cell lines .
Advanced: How can X-ray crystallography resolve structural ambiguities?
Answer:
- Co-crystallization : Soak the compound with a target protein (e.g., CDK2) in 20% PEG 8000, pH 7.4 .
- Data collection : Use synchrotron radiation (1.0 Å resolution) for high-quality diffraction .
- Analysis (PHENIX/COOT) : Model electron density maps to confirm binding modes (e.g., H-bonds with Lys33) .
Advanced: How to address contradictions in biological assay data?
Answer:
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–10 µM) .
- Off-target screening : Use SelectScreen panels to rule out promiscuity .
- Batch variability : Standardize reagent sources (e.g., ATP concentration in kinase assays) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.01) .
Advanced: What challenges arise in scaling up synthesis?
Answer:
- Yield drop : Optimize stoichiometry (1.2–1.5 eq for costly reagents) and switch to flow chemistry for exothermic steps .
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) .
- Byproduct control : Monitor intermediates via inline IR spectroscopy .
Advanced: How to evaluate synergistic effects with other therapeutics?
Answer:
- Combinatorial screening : Use a checkerboard assay (0.5–50 µM) with cisplatin or paclitaxel .
- Synergy quantification : Calculate combination index (CI) via CompuSyn software (CI<0.9 indicates synergy) .
- Mechanistic studies : Assess apoptosis (Annexin V) and cell cycle (PI staining) in combination-treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
